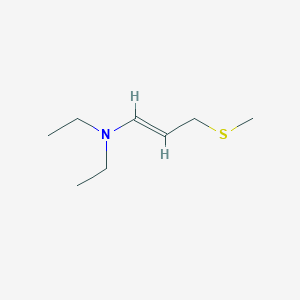

N,N-Diethyl-3-(methylthio)prop-1-en-1-amine

Description

N,N-Diethyl-3-(methylthio)prop-1-en-1-amine is an enamine derivative characterized by a prop-1-en-1-amine backbone substituted with a methylthio (-SCH₃) group at the 3-position and diethylamino (-N(CH₂CH₃)₂) groups at the nitrogen atom. The compound’s structure combines the electron-rich enamine system with a sulfur-containing substituent, which may confer unique reactivity and physicochemical properties.

Enamines are widely utilized in organic synthesis due to their nucleophilic and conjugate addition capabilities. The methylthio group, being a soft nucleophile, may enhance the compound’s participation in cycloaddition or alkylation reactions, expanding its utility in heterocyclic chemistry or pharmaceutical intermediates.

Properties

Molecular Formula |

C8H17NS |

|---|---|

Molecular Weight |

159.29 g/mol |

IUPAC Name |

(E)-N,N-diethyl-3-methylsulfanylprop-1-en-1-amine |

InChI |

InChI=1S/C8H17NS/c1-4-9(5-2)7-6-8-10-3/h6-7H,4-5,8H2,1-3H3/b7-6+ |

InChI Key |

KBAORPXMGKEUDV-VOTSOKGWSA-N |

Isomeric SMILES |

CCN(CC)/C=C/CSC |

Canonical SMILES |

CCN(CC)C=CCSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(methylthio)prop-1-en-1-amine typically involves the reaction of diethylamine with a suitable precursor containing a methylthio group. One common method involves the use of 3-(methylthio)prop-1-en-1-amine as a starting material, which is then reacted with diethylamine under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-(methylthio)prop-1-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce the corresponding amine.

Scientific Research Applications

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to N,N-Diethyl-3-(methylthio)prop-1-en-1-amine. Research indicates that derivatives of this compound exhibit significant in vitro antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds with similar structural motifs have shown IC50 values indicating strong inhibitory effects on cell proliferation, suggesting their potential as anticancer agents .

Synthesis of Derivatives

This compound can be synthesized through various methods, including the Mizoroki-Heck arylation technique. This method allows for the efficient introduction of aryl groups into the compound, enhancing its biological activity and selectivity . The synthesis process typically involves:

- Starting Materials : Allylamines and aryl halides.

- Catalysts : Palladium-based catalysts are commonly used.

- Conditions : The reaction is usually conducted under an inert atmosphere to prevent oxidation.

The resulting derivatives can then be screened for biological activity against different cancer cell lines.

Chemical Intermediates

In addition to its biological applications, this compound serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in the production of more complex molecules used in crop protection and medicinal formulations.

Case Study: Anticancer Activity

A notable case study involved testing a series of compounds based on this compound against MCF-7 cells. The results demonstrated that specific modifications to the compound's structure significantly increased its potency. For example, introducing electron-withdrawing groups enhanced its interaction with cellular targets, resulting in improved antiproliferative effects .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.0 | Tubulin destabilization |

| Compound B | 10.0 | Apoptosis induction |

| Compound C | 15.0 | Cell cycle arrest |

Safety and Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound derivatives. Studies indicate that at therapeutic doses, these compounds exhibit manageable toxicity levels, making them suitable candidates for further development in clinical settings .

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(methylthio)prop-1-en-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Diethyl-3-phenylprop-2-yn-1-amine (C₁₃H₁₇N)

- Structure : Features a phenyl group and a terminal alkyne (prop-2-yn-1-amine) instead of the methylthio and enamine moieties.

- Key Differences: The alkyne group introduces sp-hybridized carbon atoms, increasing rigidity and altering electronic properties.

- Applications : Catalytic products (exact role unspecified in evidence) .

N,N-Diethyl-3,3-diphenylpropan-1-amine (C₁₉H₂₅N)

- Structure : Contains two phenyl groups at the 3-position of the propane chain.

- Key Differences : Increased steric bulk and hydrophobicity due to diphenyl substitution. This may reduce solubility in polar solvents compared to the methylthio analog.

- Synthesis: Achieved via multi-step routes involving nitrile intermediates (e.g., 4-diethylamino-2,2-diphenyl-butyronitrile) .

Sulfur-Containing Analogs

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (C₁₈H₂₁NOS)

- Structure : Combines a naphthyloxy group and a thiophene ring.

- Key Differences : The thiophene (aromatic sulfur) and naphthyloxy groups introduce conjugated π-systems, enabling distinct electronic interactions absent in the methylthio analog. The dihedral angle between the thiophene and naphthalene rings (87.5°) highlights steric constraints .

- Applications: Intermediate for Duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor .

3-Chloro-N,N-diethylpropan-1-amine (C₇H₁₆ClN)

- Structure : Chlorine substituent at the 3-position.

- Key Differences : The chloro group is a stronger leaving group than methylthio, favoring nucleophilic substitution reactions. This compound may serve as an alkylating agent in synthesis .

Enamine Derivatives

2-Propen-1-amine, N,N-diethyl-3-phenyl- (C₁₃H₁₉N)

- Structure : Enamine system with a phenyl substituent.

Comparative Data Table

Key Findings and Implications

- Structural Impact : Substituents like methylthio, chloro, or aromatic groups significantly alter electronic properties, solubility, and reactivity. Methylthio’s electron-donating nature may enhance nucleophilicity, while aromatic substituents improve crystallinity.

- Synthetic Routes : Sulfur-containing amines often employ nucleophilic displacement or condensation reactions, as seen in the synthesis of Duloxetine intermediates .

Biological Activity

N,N-Diethyl-3-(methylthio)prop-1-en-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a propene backbone with diethyl and methylthio substituents. Its molecular formula is CHNS, and it has been studied for its interactions with various biomolecules.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. The compound is thought to modulate cellular pathways involved in proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells .

Case Study: Antiproliferative Effects

A study conducted on MCF-7 breast cancer cells demonstrated that compounds similar to this compound exhibited IC values ranging from 10–33 nM, indicating potent antiproliferative activity. The compound was also effective in triple-negative breast cancer (TNBC) cell lines, showcasing its potential as a therapeutic agent .

Summary of Biological Activities

| Activity | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 10–33 | Inhibition of tubulin polymerization |

| Antiproliferative | MDA-MB-231 (TNBC) | 23–33 | Induction of apoptosis |

Applications in Drug Development

This compound is being explored not only for its direct anticancer properties but also as a precursor for developing more complex therapeutic agents. Its role as a building block in organic synthesis enhances its utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.